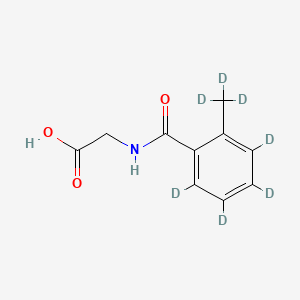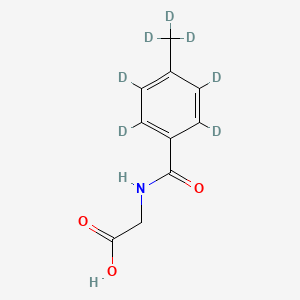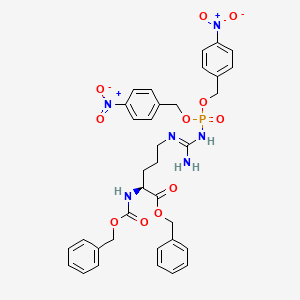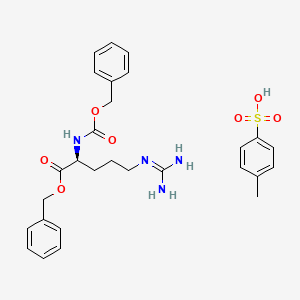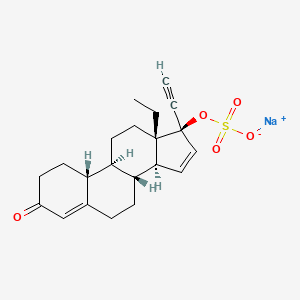
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen typically involves the demethylation of Tamoxifen followed by hydroxylation. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions . The hydroxylation step can be achieved using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen often employs continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions, leading to more efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2)
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, OsO4.
Reduction: NaBH4, LiAlH4.
Substitution: Br2, Cl2.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen .
Wissenschaftliche Forschungsanwendungen
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen has a wide range of applications in scientific research:
Wirkmechanismus
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen exerts its effects by binding to estrogen receptors (ERα and ERβ), thereby modulating their activity. This binding can either activate or inhibit the transcription of estrogen-responsive genes, depending on the cellular context . The compound also influences various signaling pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: Another active metabolite with potent anti-estrogenic activity.
Endoxifen: A metabolite with similar properties but different pharmacokinetics
Uniqueness
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen is unique due to its dual estrogenic and anti-estrogenic properties, which make it a valuable tool for studying estrogen receptor modulation and its effects on various biological processes .
Eigenschaften
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-IZHYLOQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747670 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217247-19-2 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
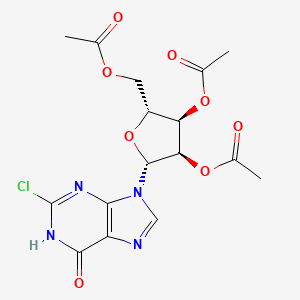

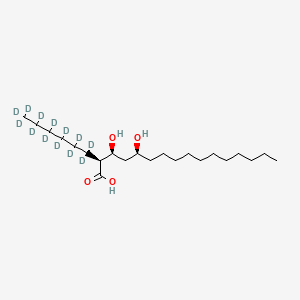
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
